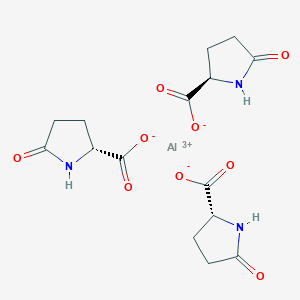![molecular formula C8H10N4 B13769848 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7637-33-4](/img/structure/B13769848.png)
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a catalyst like copper oxide (CuO) or zinc oxide (ZnO) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of certain organisms, leading to their death .
類似化合物との比較
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar biological activities but differs in its methylation pattern.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position, which affects its chemical reactivity and biological activity.
特性
CAS番号 |
7637-33-4 |
|---|---|
分子式 |
C8H10N4 |
分子量 |
162.19 g/mol |
IUPAC名 |
2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h4H,1-3H3 |
InChIキー |
SVEMNCNRFMTMRW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=NC(=NN12)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
